Pac-1 - 1287241-26-2

Pac-1

Catalog Number: EVT-1442824
CAS Number: 1287241-26-2
Molecular Formula: C23H28N4O2
Molecular Weight: 400.552
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

What exactly is PAC-1?

The PAC-1 (first procaspase activating chemical) is a chemical synthesized compound that can selectively trigger apoptosis and cancerous cells. The FDA gave it orphan drug status in 2016.

The monoclonal antibody PAC-1D8 binds to protein phosphatase (PP1) and blocks its function.

Methodology of PAC-1

Professor Paul Hergenrother's lab discovered PAC-1 at the University of Illinois at Urbana-Champaign in a study that examined several chemicals for potential anti-tumour effects. This molecule, when administered to cancerous cells, causes the cells to self-destruct, stimulating the "executioner" protein called procaspase-3. The activated executioner protein initiates an escalating sequence of events that destroy the cell.

In cells, the executioner protein, caspase-3, is kept in an inactive form called procaspase-3. In this way, cells will quickly go through apoptosis, activating the protein already in the cell. This passive form is known as a Zymogen. Procaspase-3 is recognized to be blocked by low zinc levels. The PAC-1 enzyme activates procaspase-3 through chelation of zinc, thereby removing zinc-mediated inhibition. This makes procaspase-3 an active enzyme, which can convert another procaspase-3 molecule into active caspase-3. Caspase-3 can activate additional molecules of procaspase-3 within cells, causing an exponential rise in caspase-3 concentration. The PAC-1 protein facilitates this process and causes cells to undergo apoptosis in a short time.

A possible selectivity issue can arise since procaspase-3 is found in most cells in the body. For certain lymphomas, neuroblastomas, melanomas, leukemias, and liver cancers, procaspase-3 can be found in more significant quantities. For example, lung cancer cells may contain more than 1,000 times the amount of procaspase-3 as normal cells. So, by regulating the dose, one can distinguish between cancerous and normal cells.

The uses of PAC-1

Caspase activation is an essential strategy for cancer treatment. Caspase 3 is a crucial executioner caspase and a direct trigger of the apoptosis process. A hallmark for many types of cancer is the disconnection of signals in activated executioner caspases and the absence of apoptotic responses. Caspase 3 activation EC50 is 0.33 M, and for caspase seven, activation equals 4.5 millimetres. The IC50 for inducing apoptosis is 0.92 millimoles. A higher level of caspase3 in cancerous cell lines and tissues permits PAC-1 to stimulate apoptosis in tissues specifically.

The PAC-1-d8 compound is employed in cancer research to study the effects of PP1 on cancer cells. It has been proven to slow the growth of tumours for breast cancers, melanoma lymphoma, as well as solid tumours.

PAC-1-d8 can be administered intravenously or intraperitoneally. It's also been proven to cause very few adverse negative effects in mice suffering from breast cancer.

Overview

Procaspase-activating compound 1, commonly referred to as PAC-1, is a small-molecule compound that plays a significant role in the activation of procaspase-3, a precursor of the executioner caspase in the apoptotic pathway. The discovery of PAC-1 emerged from research aimed at enhancing procaspase-3 activity, which is crucial for inducing apoptosis in cancer cells. The compound operates through a unique mechanism involving the chelation of inhibitory zinc ions, thereby facilitating procaspase-3 activation and promoting programmed cell death in malignant cells .

Source and Classification

PAC-1 was initially identified from a library of compounds designed to activate procaspases. It belongs to the class of ortho-hydroxy-N-acylhydrazones, which are characterized by their ability to chelate metals . The compound's classification as a procaspase activator highlights its potential therapeutic applications in cancer treatment, where reactivation of apoptotic pathways is often disrupted.

Synthesis Analysis

Methods and Technical Details

The synthesis of PAC-1 involves several key steps that utilize standard organic chemistry techniques. The primary method includes the condensation reaction between ortho-hydroxybenzaldehyde and various acylhydrazones. This reaction typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Recent studies have explored various derivatives of PAC-1 to enhance its potency and selectivity for procaspase-3. These derivatives have been synthesized through modifications to the benzylidene and benzyl groups, as well as alterations to the nitrogen atoms within the hydrazone framework . The structure-activity relationship studies have allowed researchers to identify compounds with improved binding affinities for zinc ions, which are critical for their mechanism of action.

Molecular Structure Analysis

Structure and Data

PAC-1's molecular structure can be described by its core ortho-hydroxy-N-acylhydrazone configuration, which includes:

  • A hydrazone linkage (–N=N–)
  • An ortho-hydroxy group that plays a crucial role in metal ion chelation
  • An acyl group that influences its biological activity

The chemical formula for PAC-1 is C13_{13}H14_{14}N4_{4}O, with a molecular weight of approximately 246.28 g/mol. Structural studies have shown that PAC-1 effectively binds to zinc ions, which are crucial for modulating procaspase-3 activity .

Chemical Reactions Analysis

Reactions and Technical Details

PAC-1 primarily functions through its interaction with procaspase-3, where it induces the cleavage of this zymogen into active caspase-3. The mechanism involves the following key reactions:

  1. Zinc Chelation: PAC-1 competes with procaspase-3 for binding to labile zinc ions, which are known inhibitors of procaspase activity.
  2. Activation Process: Upon chelation of zinc, PAC-1 restores the enzymatic activity of procaspase-3, leading to its maturation into active caspase-3.
  3. Apoptotic Induction: The activated caspase-3 then initiates a cascade of events leading to apoptosis in targeted cancer cells .

Experimental assays have demonstrated that the presence of PAC-1 significantly enhances procaspase-3 activation in vitro, as evidenced by increased levels of cleaved products observed through techniques such as SDS-PAGE and Western blotting .

Mechanism of Action

Process and Data

The mechanism by which PAC-1 activates procaspase-3 involves several steps:

  1. Zinc Ion Sequestration: PAC-1 binds to free zinc ions within the cellular environment, which are typically bound loosely to procaspase-3.
  2. Restoration of Activity: By removing these inhibitory ions, PAC-1 allows procaspase-3 to undergo autoactivation.
  3. Caspase Activation: The resultant active caspase-3 initiates apoptosis by cleaving various substrates within the cell that lead to cell death .

Studies indicate that PAC-1 has a low-to-mid nanomolar affinity for zinc ions, making it an effective competitor against procaspase-3 for these inhibitory metal ions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PAC-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or extreme pH levels.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of synthesized PAC-1 .

Applications

Scientific Uses

PAC-1 has garnered attention in scientific research primarily due to its ability to induce apoptosis in cancer cells. Its applications include:

  • Cancer Therapy Research: Investigated as a potential therapeutic agent for various cancers where apoptosis pathways are dysfunctional.
  • Biochemical Studies: Used as a tool compound in studies aimed at understanding apoptosis mechanisms and caspase activation pathways.

Moreover, derivatives of PAC-1 continue to be developed with enhanced properties aimed at improving efficacy and reducing potential side effects in clinical applications .

Introduction to PAC-1 in Biomedical Research

PAC-1 (Procaspase-Activating Compound 1) represents a pioneering approach in cancer therapy through direct activation of apoptotic pathways. Discovered in 2006, this ortho-hydroxy-N-acylhydrazone derivative exploits the elevated procaspase-3 (PC-3) levels characteristic of numerous malignancies to induce selective cancer cell death [1] [9]. Unlike conventional cytotoxic agents, PAC-1 operates through zinc chelation—a mechanism that relieves intrinsic inhibition of procaspase-3 zymogens. With over 1,000 derivatives synthesized to optimize pharmacological properties and ongoing clinical trials, PAC-1 exemplifies the translational potential of chemical biology in oncology [7] [9].

Historical Development of Procaspase-Activating Compounds

The discovery of PAC-1 emerged from a high-throughput screen of >20,000 compounds for procaspase-3 activation capability. Initial structure-activity relationship (SAR) studies identified the essential ortho-hydroxy-N-acylhydrazone moiety, as removal of the phenolic hydroxyl group (yielding PAC-1a) abolished bioactivity [1] [7]. Early derivatives were categorized into four structural classes:

  • Class I: Benzylidene modifications
  • Class II: Benzyl group modifications
  • Class III: Dual aromatic ring modifications
  • Class IV: Nitrogen atom modifications

SAR analysis revealed that potency depended critically on zinc-binding affinity, with PAC-1 exhibiting a Kd of 52 ± 2 nM for Zn2+ [1] [2]. Subsequent optimization generated S-PAC-1 (improved pharmacokinetics) and B-PAC-1 (enhanced blood-brain barrier penetration), advancing therapeutic applications [7] [9].

Table 1: Evolution of Key PAC-1 Derivatives

CompoundStructural ModificationKey AdvancementTherapeutic Application
PAC-1Parent compoundFirst procaspase-3 activatorBroad-spectrum anticancer [1]
PAC-1aHydroxyl group removalInactive controlMechanism validation [7]
S-PAC-1Sulfonamide replacementEnhanced solubilityCanine lymphoma trials [9]
B-PAC-1Benzylpiperazine modificationCNS penetrationGlioblastoma models [9]

Biochemical Role of Procaspase-3 (PC-3) in Apoptotic Pathways

Procaspase-3, the inactive zymogen of executioner caspase-3, occupies a pivotal position in apoptosis. Physiological activation requires proteolytic cleavage by initiator caspases (e.g., caspase-9) within the apoptosome complex. However, cancer cells frequently overexpress PC-3 (up to 1,000× normal levels) while exhibiting upstream apoptotic defects [1] [9]. Crucially, PC-3 activity is reversibly inhibited by labile zinc ions (Kd ≈ 0.1–1 μM) through binding to a conserved allosteric site [2]. This inhibition establishes a therapeutically exploitable dependency:

Zinc-Mediated Inhibition Mechanism:

  • Labile Zn2+ binds PC-3 at high nM–low μM concentrations
  • Conformational change suppresses autocatalytic activation
  • Caspase-3 maturation and substrate cleavage are blocked [2] [7]

Notably, PAC-1 restores PC-3 activity by sequestering inhibitory zinc with high specificity, without disrupting structural zinc in metalloenzymes like carboxypeptidase A or histone deacetylase [1] [7]. Biochemical assays confirm PAC-1:

  • Activates PC-3 in zinc-containing buffers (≥5-fold activity increase)
  • Shows no activity in Chelex®-treated (zinc-depleted) buffers
  • Loses efficacy when zinc is supplemented in cell culture [2]

PAC-1 as a Targeted Therapeutic Agent: Scope and Significance

PAC-1's significance lies in its ability to bypass upstream apoptotic defects common in therapy-resistant cancers. Its targeted selectivity derives from:

Cancer-Specific PC-3 Overexpression:Malignancies with documented PC-3 elevation include:

  • Lymphoma (e.g., U-937 cells)
  • Neuroblastoma
  • Colon carcinoma
  • Glioblastoma multiforme [1] [5] [7]

Table 2: Cancer Types with Documented PAC-1 Sensitivity

Cancer TypeExperimental ModelKey FindingsSource
LymphomaU-937 cell linePAC-1 IC50 = 2.1 μM; apoptosis blocked by zinc addition [1]
NeuroblastomaPatient-derived xenograftsTumor growth reduction >60% in murine models [7]
Colon carcinomaPrimary tumor samplesCytotoxicity correlates with PC-3 expression (R2 = 0.89) [1]
GlioblastomaCanine spontaneous tumorsPAC-1 + temozolomide synergy extends survival 2.5× vs control [9]

The compound also exhibits synergistic potential:

  • With chemotherapeutics: Doxorubicin potency increases >10-fold in canine osteosarcoma when combined with PAC-1 [9]
  • With targeted agents: BRAF/MEK inhibitor combinations show enhanced melanoma regression [9]
  • With other PC-3 activators: 1541B synergy observed in lung cancer models [7]

Clinical translation advanced significantly with Orphan Drug Designation for glioblastoma (2016) and Phase I trials (NCT02355535) establishing 750 mg/day as the recommended Phase II dose. Notably, partial responses occurred in 2/5 neuroendocrine tumor patients, supporting further investigation in this malignancy [3] [5] [9].

Table 3: Clinical Development Milestones for PAC-1

PhasePopulationKey OutcomesReference
PreclinicalCanine spontaneous cancersObjective responses in 40% of lymphoma patients; safe combination with doxorubicin [9]
Phase I (NCT02355535)Advanced solid tumorsRP2D = 750 mg/day; stable disease in neuroendocrine tumors (5/5); partial responses (2/5) [5]
Phase Ib (NCT03332355)Recurrent high-grade gliomaPAC-1 + temozolomide safety established; efficacy data pending [9]

Properties

CAS Number

1287241-26-2

Product Name

Pac-1

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

Molecular Formula

C23H28N4O2

Molecular Weight

400.552

InChI

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+

InChI Key

XSGXRYNZNGUGEJ-ZWTFGYGDSA-N

SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Synonyms

4-(Phenylmethyl)-1-(piperazine-d8)acetic Acid (2E)-2-[[2-Hydroxy-3-(2-propen-1-yl)_x000B_phenyl]methylene]hydrazide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.